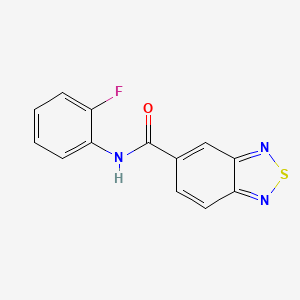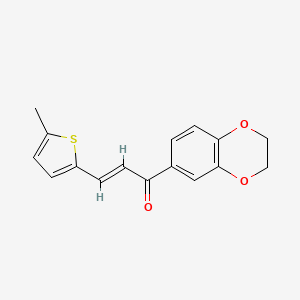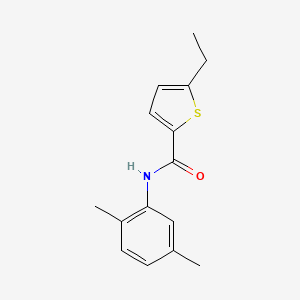![molecular formula C16H24N2O B5814071 2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)
2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide, also known as Fentanyl, is a synthetic opioid analgesic that is commonly used for pain management. It is a potent drug that is estimated to be 50-100 times stronger than morphine and is highly addictive. Fentanyl is widely used in the medical field for anesthesia and pain management, and it is also used illegally as a recreational drug.
作用机制
2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide works by binding to opioid receptors in the brain and spinal cord, which blocks the transmission of pain signals. It also activates the reward centers in the brain, which can lead to addiction. This compound is a potent drug that can cause respiratory depression, which is the most common cause of death in this compound overdose.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, nausea, vomiting, constipation, and addiction. This compound can also cause changes in the immune system and has been shown to decrease the production of cytokines, which are important in the body's response to infection.
实验室实验的优点和局限性
2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide is a potent drug that is widely used in laboratory experiments for its analgesic properties. It is also used in the study of opioid receptors and addiction. However, this compound is a highly addictive drug that can be dangerous if not used properly. It is important to use caution when handling this compound in the laboratory and to follow proper safety protocols.
未来方向
There are several future directions for the study of 2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide. One area of research is the development of new pain management drugs that are less addictive than this compound. Another area of research is the study of opioid receptors and their role in addiction. Additionally, there is a need for better education and awareness about the dangers of this compound use, both in the medical field and in the general public.
Conclusion:
In conclusion, this compound is a potent synthetic opioid analgesic that is widely used in the medical field for pain management and anesthesia. It is also used illegally as a recreational drug and is highly addictive. This compound is a valuable tool in scientific research for the study of pain pathways, opioid receptors, and addiction. However, it is important to use caution when handling this compound in the laboratory and to follow proper safety protocols. There are several future directions for the study of this compound, including the development of new pain management drugs and the study of opioid receptors and addiction.
合成方法
2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide is synthesized through a series of chemical reactions. The starting material is aniline, which is reacted with acetic anhydride to form N-acetylaniline. N-acetylaniline is then reacted with benzophenone to form N-phenyl-N-acetylaniline. This compound is then reacted with methyl magnesium bromide to form 2,2-dimethyl-N-phenylpropanamide. Finally, this compound is reacted with piperidine to form this compound, which is this compound.
科学研究应用
2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide is widely used in scientific research for its potent analgesic properties. It is used to study pain pathways in the body and to develop new pain management drugs. This compound is also used in the study of opioid receptors in the brain and their role in addiction. Additionally, this compound is used in the development of new anesthesia drugs.
属性
IUPAC Name |
2,2-dimethyl-N-(2-piperidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-13-9-5-6-10-14(13)18-11-7-4-8-12-18/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDLYDZUHDZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)

![N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)
![3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5814015.png)


![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5814050.png)


